Target Engagement Selectivity: 2-Imino Scaffold Kinase Profiling vs. 2-Thioxo Analog 10058-F4
The 2-imino-4-thiazolidinone scaffold on which this compound is built has demonstrated a fundamentally different kinase inhibition profile relative to the 2-thioxo analog 10058-F4. Published quantitative data for closely related 5-benzylidene-2-iminothiazolidin-4-ones show potent and selective GSK-3β inhibition with IC50 values as low as 2–85 nM, while maintaining selectivity over CDK-2 [1]. In contrast, the 2-thioxo analog 10058-F4 does not inhibit GSK-3β at comparable concentrations and instead operates via c-Myc-Max dimerization disruption at micromolar concentrations (>25 μM in cellular assays) [2]. This represents a difference of over 1,000-fold in primary target engagement between the two chemotypes.
| Evidence Dimension | Primary biochemical target / mechanism |
|---|---|
| Target Compound Data | GSK-3β IC50 range observed for 5-benzylidene-2-imino-4-thiazolidinones: 2–85 nM (compound-dependent) [1] |
| Comparator Or Baseline | 10058-F4 (5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one); c-Myc-Max inhibition IC50 > 25 μM in cellular reporter assays [2] |
| Quantified Difference | >1,000-fold difference in target engagement; distinct mechanism (kinase inhibition vs. transcription factor disruption) |
| Conditions | Biochemical GSK-3β inhibition assay (Arfeen et al. 2016) vs. c-Myc-Max luciferase reporter in HL-60 cells (Yin et al. 2003) |
Why This Matters
Procurement of this 2-imino compound instead of the 2-thioxo analog 10058-F4 directs research toward kinase inhibition pathways (GSK-3β, CDK) rather than c-Myc disruption, which is critical for experimental design and target validation studies.
- [1] Arfeen, M., Bhagat, S., Patel, R., Prasad, S., Roy, I., Chakraborti, A. K., & Bharatam, P. V. (2016). Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. European Journal of Medicinal Chemistry, 121, 727-736. View Source
- [2] Yin, X., Giap, C., Lazo, J. S., & Prochownik, E. V. (2003). Low molecular weight inhibitors of Myc–Max interaction and function. Oncogene, 22(40), 6151-6159. View Source
